molecular formula C19H21ClN2O4S B13434193 Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate

Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate

Cat. No.: B13434193
M. Wt: 408.9 g/mol
InChI Key: BWAHGXJNVZYCAP-UHFFFAOYSA-N
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Description

Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate is a dibenzothiazepine derivative characterized by a tricyclic core structure with a 1,2-thiazepine ring fused to two benzene rings. Key substituents include a chlorine atom at position 3, a methyl group at position 6, and a sulfone group (5,5-dioxide) on the thiazepine ring. The 11-position is functionalized with an ethyl amino-propanoate side chain, distinguishing it from related compounds .

This compound is an intermediate in the synthesis of tianeptine, a clinically used antidepressant. Its synthesis involves a multi-step process: reduction of a ketone precursor (formula III) with sodium borohydride in a two-phase chlorinated solvent/aqueous NaOH system, followed by treatment with hydrogen chloride and ammonia to yield the final product .

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

ethyl 3-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]propanoate

InChI

InChI=1S/C19H21ClN2O4S/c1-3-26-18(23)10-11-21-19-14-6-4-5-7-16(14)22(2)27(24,25)17-12-13(20)8-9-15(17)19/h4-9,12,19,21H,3,10-11H2,1-2H3

InChI Key

BWAHGXJNVZYCAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f]thiazepine 5,5-dioxide

Methodology:

  • Starting Material: 6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f]thiazepine-11-ol derivatives.
  • Chlorination Process: Utilizing in situ generated hydrogen chloride gas in an alcohol medium (e.g., ethanol or methanol) to replace the hydroxyl group at the 11-position with chlorine.
  • Reaction Conditions: Conducted at low temperatures (around 0–10°C) to control reactivity and prevent over-chlorination or degradation.
  • Reagents: Acetyl chloride or similar acyl chlorides are employed to generate hydrogen chloride in situ, which then chlorinates the hydroxyl group via nucleophilic substitution.

Research Findings:

  • Patent EP1138677A1 describes a process where hydrogen chloride gas, generated in situ within an alcohol solvent, replaces the hydroxyl group at position 11 with chlorine, yielding high-purity dichlorinated compounds with good yields.
  • The process avoids the use of excess gaseous hydrogen chloride, ensuring safety and selectivity.

Alternative Chlorination Methods

Functionalization to Obtain 11-Amino-3-Chloro Derivatives

Amination of the Chlorinated Scaffold

  • Method: Nucleophilic substitution of the chlorine atom at position 3 with ammonia or amines to introduce amino groups.
  • Conditions: Typically performed under reflux in polar solvents such as ethanol or methanol, with ammonia or ammonia derivatives as nucleophiles.
  • Outcome: Formation of amino derivatives with high purity, which serve as key intermediates for subsequent modifications.

Conversion to Hydrochloride Salts

  • The amino derivatives are often converted into hydrochloride salts to enhance stability and facilitate subsequent reactions, as indicated in patent EP1138677A1.

Esterification and Attachment of the Propanoate Group

Esterification

  • Reagents: Ethyl alcohol (ethanol) and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
  • Process: The amino group is protected or directly esterified to form the ethyl ester of the amino-propanoate.

Coupling to the Amine

  • The amino-propanoate derivative is coupled with the amino group on the thiazepine scaffold, often via standard peptide coupling reagents or activation methods, to yield the final compound.

Summary of Reaction Conditions and Data

Step Reagents Solvent Temperature Key Notes
Chlorination Hydrogen chloride gas (in situ) Alcohol (ethanol/methanol) 0–10°C Controlled chlorination, high purity
Amination Ammonia or amines Ethanol/methanol Reflux (~25–35°C) Nucleophilic substitution at chlorine
Esterification Ethanol, acid catalyst - Reflux Formation of ethyl ester of amino-propanoate
Coupling Coupling reagents (e.g., EDC, DCC) Appropriate solvent Room temperature Attach amino-propanoate to scaffold

Concluding Remarks

The synthesis of Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f]thiazepin-11-yl)-amino-propanoate hinges on advanced chlorination techniques, selective nucleophilic substitutions, and careful functional group transformations. The process emphasizes safety, high yield, and purity, leveraging in situ generated hydrogen chloride and optimized reaction conditions as demonstrated in recent patent literature.

Chemical Reactions Analysis

Types of Reactions

Tianeptine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in the formation of dihydro derivatives .

Scientific Research Applications

Tianeptine has a wide range of scientific research applications:

Mechanism of Action

Tianeptine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Tianeptine (Sodium Salt)

Tianeptine (sodium 3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][1,2]thiazepine-11-carboxylate) shares the same dibenzothiazepine core and substituents (3-chloro, 6-methyl, 5,5-dioxide) as the target compound. However, tianeptine features a carboxylate group at position 11 instead of the ethyl amino-propanoate ester.

  • Pharmacological Impact : The carboxylate group in tianeptine enhances water solubility and bioavailability, making it suitable for oral administration. The ethyl ester in the target compound may act as a prodrug, requiring hydrolysis to the active carboxylic acid form in vivo .
  • Synthesis : Tianeptine synthesis parallels the target compound’s pathway but introduces a carboxylate group earlier, whereas the target compound retains the ester for further derivatization .

3-Chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide

This intermediate (CAS 26723-60-4) lacks the amino-propanoate side chain, instead bearing a hydroxyl group at position 11.

  • Physicochemical Properties : The hydroxyl group increases polarity (logP ≈ 1.2) compared to the target compound (estimated logP ≈ 2.5 due to the ester group).
  • Utility : Used as a precursor in synthesizing tianeptine and related derivatives. Its hydroxyl group is a key site for functionalization via esterification or amidation .

Key Differences :

  • Functionalization at Position 11: The target compound employs ethyl cyanoacetate or similar reagents to introduce the amino-propanoate ester, whereas tianeptine’s synthesis directly incorporates a carboxylate group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Position 11 Substituent Molecular Weight (g/mol) logP
Target Compound Dibenzo[c,f][1,2]thiazepine Ethyl amino-propanoate 439.89 ~2.5
Tianeptine (Sodium Salt) Dibenzo[c,f][1,2]thiazepine Carboxylate 436.83 ~0.8
3-Chloro-6,11-dihydro-6-methyl...-11-ol 5,5-Dioxide Dibenzo[c,f][1,2]thiazepine Hydroxyl 352.79 ~1.2

Research Findings and Implications

  • Industrial Scalability: The target compound’s synthesis benefits from phase-transfer catalysis (e.g., N-dodecyl-N-methyl-diethanolammonium bromide), improving yield and purity compared to traditional methods .
  • Pharmacological Potential: While tianeptine is well-studied for serotonin modulation, the target compound’s ester group may offer modified pharmacokinetics, warranting further investigation into its metabolic activation .

Biological Activity

Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate, also known by its CAS number 66981-77-9, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazepine ring and various functional groups. Its molecular formula is C23H29ClN2O4SC_{23}H_{29}ClN_{2}O_{4}S with a molecular weight of 465.01 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H29ClN2O4S
Molecular Weight465.01 g/mol
CAS Registry Number66981-77-9
Density1.39 g/cm³ (predicted)
Boiling Point546.9 °C (predicted)
pKa6.25 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and antitumor properties.

  • Receptor Interaction : this compound has been shown to activate natriuretic peptide receptors (NPR), which play a crucial role in cardiovascular regulation .
  • Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism and synthesis of steroid hormones .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazepine derivatives, including the compound . Results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Anti-inflammatory Effects

In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The reduction in tumor necrosis factor-alpha (TNF-α) levels was statistically significant compared to control groups .

Antitumor Activity

Research conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects against various types of tumors. Notably, it induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduced TNF-α in macrophages
AntitumorInduced apoptosis in MCF-7 cells

Q & A

Basic: What analytical techniques are recommended for structural confirmation of this compound, and how should data be interpreted?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, focus on distinguishing the dibenzo[c,f][1,2]thiazepine core (e.g., aromatic protons at δ 7.1–7.8 ppm) and the ethyl propanoate side chain (e.g., triplet for CH₃CH₂O at δ 1.2–1.4 ppm and quartet for CH₂ at δ 4.1–4.3 ppm). HRMS should confirm the molecular ion ([M+H]⁺) with a mass error < 2 ppm. Cross-validate with IR spectroscopy for functional groups like sulfone (S=O stretching at ~1150–1300 cm⁻¹) and ester (C=O at ~1700–1750 cm⁻¹) .

Basic: What synthetic strategies are commonly employed to introduce the 3-chloro substituent in the dibenzothiazepine core?

Answer:
The 3-chloro group is typically introduced via electrophilic aromatic substitution (EAS) using chlorinating agents like Cl₂ or N-chlorosuccinimide (NCS) in non-polar solvents (e.g., CCl₄). Reaction conditions (0–5°C, 12–24 h) must balance regioselectivity and side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the desired product. Confirm regiochemistry using NOESY NMR to verify substitution at the 3-position .

Advanced: How can conflicting NMR data for the 6-methyl group in diastereomeric mixtures be resolved?

Answer:
Diastereomers arising from the 6-methyl stereocenter (axial vs. equatorial) exhibit distinct splitting patterns. Use VT-NMR (Variable Temperature NMR) to observe coalescence effects at elevated temperatures (e.g., 60–80°C) or employ chiral derivatizing agents (e.g., Mosher’s acid) to separate enantiomers. Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian) to assign configurations .

Advanced: What methodologies optimize yield in the esterification of the amino-propanoate side chain?

Answer:
Use Steglich esterification (DCC/DMAP) under anhydrous conditions (CH₂Cl₂, 0°C to RT) to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). For scale-up, replace DCC with EDCI for easier purification. Post-reaction, quench with aqueous NaHCO₃ and extract with EtOAc. Yield improvements (>85%) are achievable with molecular sieves (3Å) to scavenge water .

Basic: How are impurities like Tianeptine EP Impurity C controlled during synthesis?

Answer:
Tianeptine EP Impurity C (3-chloro-6-methyl-5,5-dioxo-dibenzo[c,f][1,2]thiazepine) arises from over-oxidation of the sulfoxide intermediate. Mitigate this by:

  • Strict control of oxidation conditions (e.g., H₂O₂ at 0°C, ≤2 h).
  • Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to monitor purity.
  • Set acceptance criteria for impurity levels (<0.1% per ICH Q3A guidelines) .

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in pharmacokinetic studies of this compound?

Answer:
Deuterated derivatives (e.g., Coaxil-d12 ) are synthesized using deuterated ethyl propanoate (CD₃CD₂O) or deuterium exchange at labile protons. These analogs enable:

  • Tracking metabolic pathways via LC-MS/MS.
  • Distinguishing parent compound from metabolites in plasma (e.g., using MRM transitions).
  • Improving half-life measurements by reducing hydrogen/deuterium exchange artifacts .

Basic: What solvent systems are optimal for recrystallization to achieve >99% purity?

Answer:
Use a mixed-solvent system (e.g., EtOH/H₂O or acetone/hexane) with gradual cooling (60°C → 4°C). For the dibenzothiazepine core, toluene/hexane (1:3) yields needle-like crystals. Confirm purity via DSC (melting point ±1°C of literature value) and XRPD to verify polymorphic consistency .

Advanced: What computational tools are recommended for predicting metabolic liabilities in this compound?

Answer:
Combine CYP450 isoform specificity predictions (via Schrödinger’s SiteMap) with molecular docking (AutoDock Vina) to identify oxidation sites (e.g., 6-methyl or propanoate ester). Validate with in vitro microsomal assays (human liver microsomes + NADPH). For hydrolysis susceptibility, use QM/MM simulations (GROMACS) to model esterase interactions .

Advanced: How to resolve discrepancies between theoretical and experimental LogP values?

Answer:
Theoretical LogP (e.g., calculated with ChemAxon) may conflict with experimental values (shake-flask method) due to ionization effects (sulfone pKa ~1.5). Adjust pH to 2.0 during measurement to suppress ionization. Use RP-HPLC retention time correlation (C18 column, isocratic MeCN/H₂O) as a secondary validation .

Basic: What safety protocols are critical when handling chlorinated intermediates?

Answer:

  • Use closed-system reactors to minimize exposure to chlorinated vapors.
  • Employ quenching with Na₂S₂O₃ to neutralize excess Cl₂.
  • Monitor air quality with real-time GC-MS for chloroformates/byproducts.
  • PPE: Nitrile gloves, respirators with organic vapor cartridges, and neoprene aprons .

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